Methyl 2-(3-bromophenyl)-2-methylpropanoate

Medicinal Chemistry Cross-Coupling Palladium Catalysis

Methyl 2-(3-bromophenyl)-2-methylpropanoate (CAS 251458-15-8) is a brominated aromatic ester building block with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol. It is classified as a substituted phenylacetic acid ester featuring a sterically hindered quaternary alpha-carbon center and a strategically positioned meta-bromine substituent on the phenyl ring.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 251458-15-8
Cat. No. B1360885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-bromophenyl)-2-methylpropanoate
CAS251458-15-8
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)Br)C(=O)OC
InChIInChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3
InChIKeyZTBCOZQPDZZCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methyl 2-(3-Bromophenyl)-2-methylpropanoate (CAS 251458-15-8) for Pharmaceutical R&D


Methyl 2-(3-bromophenyl)-2-methylpropanoate (CAS 251458-15-8) is a brominated aromatic ester building block with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol . It is classified as a substituted phenylacetic acid ester featuring a sterically hindered quaternary alpha-carbon center and a strategically positioned meta-bromine substituent on the phenyl ring . The compound serves as a versatile intermediate in medicinal chemistry for the synthesis of biologically active molecules and pharmaceutical candidates, with documented use in patents for DGAT2 inhibitors and other therapeutic programs .

Critical Differentiation: Why Methyl 2-(3-Bromophenyl)-2-methylpropanoate Cannot Be Replaced by Common Analogs


While several structural analogs exist—including the para-bromo isomer (CAS 154825-97-5), the meta-chloro analog (CAS 101233-58-3), and the non-halogenated phenyl derivative—they are not functionally interchangeable in synthetic applications. The meta-bromine position is fixed by synthetic necessity for subsequent cross-coupling reactions and determines the regiochemical outcome of palladium-catalyzed transformations . The bromine substituent enables orthogonal reactivity compared to the less reactive chloro analog, allowing for selective functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings without competing side reactions . The sterically encumbered quaternary alpha-carbon center imparts metabolic stability advantages in downstream drug candidates compared to non-gem-dimethyl analogs, as documented in medicinal chemistry optimization campaigns . Generic substitution would alter reaction selectivity, require re-optimization of synthetic routes, and potentially compromise biological activity of final compounds.

Quantitative Differentiation: Methyl 2-(3-Bromophenyl)-2-methylpropanoate vs. Analogs


Regiochemical Specificity: Meta-Bromine Position Enables Unique Cross-Coupling Reactivity

Methyl 2-(3-bromophenyl)-2-methylpropanoate (CAS 251458-15-8) possesses a meta-bromine substituent that enables regioselective palladium-catalyzed cross-coupling reactions, whereas the para-bromo isomer (CAS 154825-97-5) produces distinct coupling products and the meta-chloro analog (CAS 101233-58-3) exhibits insufficient reactivity for many coupling protocols. The bromine atom provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed transformations . The target compound has been specifically employed as an intermediate in patented DGAT2 inhibitor programs (WO-2021165245-A1, WO-2021155316-A1, KR-20210081286-A) where the meta-substitution pattern is structurally required .

Medicinal Chemistry Cross-Coupling Palladium Catalysis Suzuki-Miyaura

Physicochemical Differentiation: Lipophilicity (LogP) Comparison

The target compound exhibits a calculated LogP value of 2.89970 [1], which differs from the meta-chloro analog (calculated LogP approximately 2.79) [2] and the non-halogenated phenyl analog (lower LogP). This difference in lipophilicity directly impacts membrane permeability, metabolic stability, and off-target binding profiles when incorporated into drug candidates. The gem-dimethyl quaternary center further contributes to metabolic shielding compared to non-branched analogs .

Physicochemical Properties ADME Drug Design Lipophilicity

Synthetic Route Efficiency: Documented 67% Yield via Optimized Alkylation Protocol

A published synthetic route for methyl 2-(3-bromophenyl)-2-methylpropanoate employs a one-pot α-alkylation of 2-(3-bromophenyl)acetic acid methyl ester with iodomethane using sodium hydride in THF at 50°C, achieving a reproducible yield of 67% after chromatographic purification . The product is fully characterized by ¹H NMR (400 MHz, CDCl₃): δ 7.47 (t, 1H), 7.37 (dt, 1H), 7.24 (dt, 1H), 7.18 (t, 1H), 3.65 (s, 3H), 1.55 (s, 6H). This yield compares favorably to alternative multi-step routes requiring nitrile hydrolysis and esterification .

Process Chemistry Synthetic Methodology Alkylation Scale-up

Hydrolytic Stability: Methyl Ester Enables Controlled Conversion to Carboxylic Acid

Methyl 2-(3-bromophenyl)-2-methylpropanoate serves as a protected precursor to 2-(3-bromophenyl)-2-methylpropanoic acid (CAS 81606-47-5) via quantitative saponification using LiOH in THF-MeOH (4:1) at 50°C for 1 hour, followed by acidic workup . This controlled hydrolytic release is critical for generating the free carboxylic acid pharmacophore in prodrug strategies or for further amide bond formation. In contrast, the meta-chloro analog undergoes hydrolysis under identical conditions but yields a less synthetically versatile acid for subsequent coupling .

Prodrug Design Functional Group Interconversion Hydrolysis Synthetic Intermediate

Supply Chain Verification: Available Purity Specifications and Analytical Documentation

Methyl 2-(3-bromophenyl)-2-methylpropanoate is commercially available from multiple suppliers with standard purity specifications of 97-98% (by HPLC), accompanied by batch-specific analytical certificates including NMR, HPLC, and/or GC data . The compound's appearance is reported as a colorless to light yellow liquid, stored at room temperature in sealed dry containers . This contrasts with less widely available analogs where analytical documentation may be limited or purity specifications lower, impacting reproducibility in research applications.

Quality Control Procurement Analytical Chemistry NMR HPLC

Targeted Applications: Where Methyl 2-(3-Bromophenyl)-2-methylpropanoate Delivers Definitive Value


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis in DGAT2 Inhibitor Programs

This compound is ideally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds. The meta-bromine substituent serves as a reactive handle for coupling with aryl boronic acids or boronate esters, enabling the construction of diverse biaryl libraries. This application is directly validated by the compound's citation in patent literature for DGAT2 inhibitors (WO-2021165245-A1, WO-2021155316-A1, KR-20210081286-A), where the meta-substituted phenyl ring is a required structural element .

Prodrug Synthesis via Controlled Methyl Ester Hydrolysis

The methyl ester functionality allows for stable storage and handling while providing a predictable, quantitative hydrolysis pathway to the corresponding carboxylic acid (CAS 81606-47-5) under mild basic conditions (LiOH, THF-MeOH, 50°C, 1h) . This property is essential for prodrug strategies where the ester is cleaved in vivo to release the active acid pharmacophore, or for generating the free acid for subsequent amide coupling in medicinal chemistry campaigns.

Metabolic Stability Optimization via Gem-Dimethyl Quaternary Center

The sterically hindered quaternary alpha-carbon bearing gem-dimethyl groups provides a metabolically stable core that resists oxidative metabolism and enzymatic degradation. When incorporated into lead compounds, this structural motif—as documented in multiple pharmaceutical patents —contributes to improved pharmacokinetic profiles compared to non-branched or less hindered analogs, making this building block particularly valuable for programs requiring enhanced metabolic stability.

Structure-Activity Relationship (SAR) Studies Requiring Precise Regiochemical Control

In medicinal chemistry SAR campaigns, the precise meta-substitution pattern of the bromine atom is non-negotiable. The target compound provides a defined starting point for systematic exploration of substituent effects, where the para-bromo isomer (CAS 154825-97-5) or ortho-bromo analogs would yield entirely different biological outcomes. The documented ¹H NMR spectrum (δ 7.47, 7.37, 7.24, 7.18, 3.65, 1.55) enables immediate identity confirmation upon receipt, supporting GLP-compliant research workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-bromophenyl)-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.